molecular formula C12H11ClN2OS B214948 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No. B214948
M. Wt: 266.75 g/mol
InChI Key: KAYFBYGQLVMKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as R547, is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound was first synthesized by Array BioPharma Inc. and has been extensively studied for its mechanism of action and therapeutic potential.

Mechanism of Action

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a selective inhibitor of CDK1, CDK2, and CDK4, which are involved in cell cycle regulation and tumor growth. 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one binds to the ATP-binding pocket of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells. In addition, 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one inhibits the activity of T cells by blocking the activation of the transcription factor nuclear factor of activated T cells (NFAT), which is involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T cells, 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one inhibits T cell activation and proliferation, leading to the suppression of the immune response. 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is its selectivity for CDK1, CDK2, and CDK4, which allows for targeted inhibition of these kinases in cancer cells. 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a potential candidate for oral administration. However, one of the limitations of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is its low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. One potential direction is the development of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in preclinical and clinical trials. Another potential direction is the study of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one and its effects on other signaling pathways and cellular processes.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4, which play a critical role in cell cycle regulation and tumor growth.
In autoimmune disorders, 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been shown to inhibit the activity of T cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.

properties

Product Name

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

KAYFBYGQLVMKBS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl

SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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